Neodymium(3+) octanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neodymium(3+) octanoate is a coordination compound formed by the rare-earth metal neodymium and octanoic acid. This compound is part of the broader class of neodymium carboxylates, which are known for their solubility, catalytic activity, and stereospecificity. This compound has garnered attention due to its applications in polymerization processes and its role as a catalyst in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium(3+) octanoate can be synthesized through the reaction of neodymium carbonate with octanoic acid in the presence of methanol. The reaction typically occurs at a temperature of around 60°C, resulting in the formation of neodymium octanoate crystals . These crystals can then undergo prepolymerization with azodiisobutyl cyanogen and n-butyl thiol at temperatures between 75-95°C, followed by solidification at 40-65°C .

Industrial Production Methods: Industrial production of this compound often involves similar reaction conditions but on a larger scale. The process ensures high yield and purity of the compound, making it suitable for various applications in polymerization and catalysis .

Chemical Reactions Analysis

Types of Reactions: Neodymium(3+) octanoate primarily participates in coordination polymerization reactions. It acts as a catalyst in the polymerization of dienes, vinyl monomers, and cyclic esters . The compound is known for its high catalytic activity and stereospecificity, particularly in the polymerization of 1,3-butadiene to produce polybutadiene with high cis-1,4 selectivity .

Common Reagents and Conditions: The polymerization reactions involving this compound typically require co-catalysts such as triisobutylaluminium (TIBA) and specific reaction conditions, including controlled temperatures and molar ratios of the reagents . The reactions are often carried out in solvents like toluene or hexane to ensure proper solubility and reactivity of the compound .

Major Products: The major products formed from these reactions include high molecular weight polymers such as polybutadiene and polyisoprene. These polymers exhibit desirable mechanical and rheological properties, making them valuable in various industrial applications .

Scientific Research Applications

Neodymium(3+) octanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is extensively used as a catalyst in the polymerization of dienes and vinyl monomers. Its ability to produce polymers with high stereospecificity and molecular weight control makes it a valuable tool in synthetic polymer chemistry .

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in producing biocompatible polymers has potential implications in biomedical engineering. These polymers can be used in the development of medical devices and drug delivery systems .

Industry: Industrially, this compound is employed in the production of synthetic rubber and elastomers. The high cis-1,4 selectivity of the polymers produced using this compound makes them suitable for applications requiring high elasticity and durability .

Mechanism of Action

The mechanism by which neodymium(3+) octanoate exerts its catalytic effects involves the coordination of the neodymium ion with the monomer units. This coordination facilitates the polymerization process by stabilizing the transition state and lowering the activation energy required for the reaction . The compound’s high catalytic activity and selectivity are attributed to the unique electronic and steric properties of the neodymium ion .

Comparison with Similar Compounds

- Neodymium versatate

- Neodymium isooctanoate

- Neodymium naphthenate

These compounds share similar coordination chemistry but differ in their ligand structures, which can influence their solubility and catalytic properties .

Properties

CAS No. |

79321-04-3 |

|---|---|

Molecular Formula |

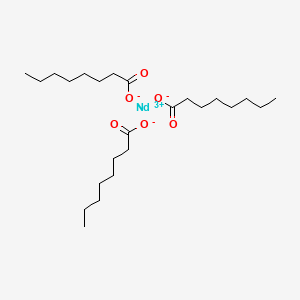

C24H45NdO6 |

Molecular Weight |

573.9 g/mol |

IUPAC Name |

neodymium(3+);octanoate |

InChI |

InChI=1S/3C8H16O2.Nd/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |

InChI Key |

ARWCRSVRKCNEDI-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Nd+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)